molecular formula C12H9N3 B8394739 5-Phenylpyrazolo[1,5-a]pyrimidine

5-Phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B8394739
M. Wt: 195.22 g/mol
InChI Key: UDVFBHYOSYOTKU-UHFFFAOYSA-N
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Patent
US04236005

Procedure details

A mixture of 2.29 g. of 5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine, 0.90 g. anhydrous sodium acetate, and 0.30 g. of 10% palladium on charcoal catalyst in 100 ml. of absolute alcohol is hydrogenated at 10 lbs. pressure. Uptake stops in 45 minutes and catalyst is filtered. Evaporation and solution in methylene chloride with passage through a short hydrous magnesium silicate column gives the solution from which the desired compound crystallizes upon the addition of hexane, m.p. 122°-124° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]2[N:14]=[CH:15][CH:16]=[C:4]2[N:3]=1.C([O-])(=O)C.[Na+]>[Pd]>[C:8]1([C:6]2[CH:7]=[CH:2][N:3]3[N:14]=[CH:15][CH:16]=[C:4]3[N:5]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=2N(C(=C1)C1=CC=CC=C1)N=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.29 g
FILTRATION
Type
FILTRATION
Details
catalyst is filtered
CUSTOM
Type
CUSTOM
Details
Evaporation and solution in methylene chloride with passage through a short hydrous magnesium silicate column

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=2N(C=C1)N=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.